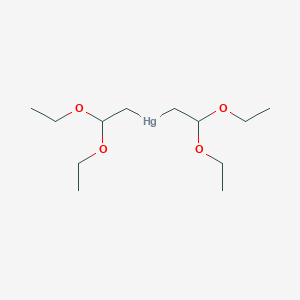

Bis(2,2-diethoxyethyl)mercury

Description

Bis(2,2-diethoxyethyl)mercury is an organomercury compound characterized by a central mercury atom bonded to two 2,2-diethoxyethyl groups. Its molecular formula is Hg[CH₂CH(OCH₂CH₃)₂]₂, with a calculated molecular weight of approximately 432.7 g/mol (based on structural analogs). The ethoxy (–OCH₂CH₃) substituents contribute to its solubility in organic solvents and moderate polarity.

Organomercury compounds are historically significant in catalysis and pharmaceuticals, but their high toxicity and environmental persistence have restricted modern applications to controlled laboratory settings .

Properties

CAS No. |

67247-88-5 |

|---|---|

Molecular Formula |

C12H26HgO4 |

Molecular Weight |

434.92 g/mol |

IUPAC Name |

bis(2,2-diethoxyethyl)mercury |

InChI |

InChI=1S/2C6H13O2.Hg/c2*1-4-7-6(3)8-5-2;/h2*6H,3-5H2,1-2H3; |

InChI Key |

BFRFYVDPOMIYIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C[Hg]CC(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2-diethoxyethyl)mercury typically involves the reaction of mercury(II) acetate with 2,2-diethoxyethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Hg(OAc)2+2C4H9O2CH2OH→Hg(C4H9O2CH2O)2+2HOAc

Industrial Production Methods

Industrial production of bis(2,2-diethoxyethyl)mercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of specialized equipment and techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-diethoxyethyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

Reduction: It can be reduced to elemental mercury and corresponding alcohols.

Substitution: The 2,2-diethoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.

Major Products Formed

Oxidation: Mercury(II) oxide and diethoxyethanol.

Reduction: Elemental mercury and diethoxyethanol.

Substitution: Various substituted organomercury compounds depending on the reagents used.

Scientific Research Applications

Bis(2,2-diethoxyethyl)mercury has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.

Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.

Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of bis(2,2-diethoxyethyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to sulfhydryl groups in proteins, affecting their function. This interaction can disrupt enzymatic activity and cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Bis(2,2-diethoxyethyl)mercury and related compounds:

Key Observations:

- Functional Group Impact : Ethoxyalkyl groups in Bis(2,2-diethoxyethyl)mercury likely enhance solubility in polar solvents compared to methylmercury, which is highly lipophilic and bioaccumulative .

- Toxicity : Acetoxy(2-ethoxyethyl)mercury (LD₅₀ = 33 mg/kg) demonstrates acute toxicity, suggesting that Bis(2,2-diethoxyethyl)mercury may share similar hazards due to mercury’s intrinsic neurotoxicity .

- Coordination Chemistry: Unlike cyclomercurated compounds (e.g., Bis[2-(2-methylphenylimino)phenyl]mercury(II)), which exhibit square-planar geometry and stability, ethoxyalkyl derivatives are more prone to decomposition under heat or light .

Physical and Chemical Properties

- Volatility : Ethoxy groups reduce volatility compared to methylmercury (BP ~230°C for methylmercury vs. estimated >300°C for Bis(2,2-diethoxyethyl)mercury) .

- Reactivity: The ethoxyethyl groups may act as leaving groups in nucleophilic substitution reactions, a property exploited in organomercury reagent synthesis .

Environmental and Health Considerations

- Environmental Persistence: Ethoxyalkyl mercury compounds are less studied than methylmercury but are expected to persist in anaerobic environments, similar to other organomercurials .

- Regulatory Status: Most organomercury compounds, including Bis(2,2-diethoxyethyl)mercury, are classified as hazardous under global regulations (e.g., REACH) and restricted to non-commercial research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.